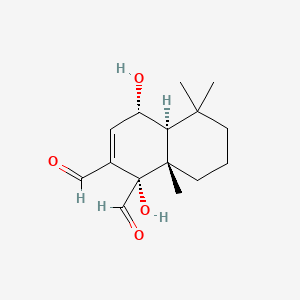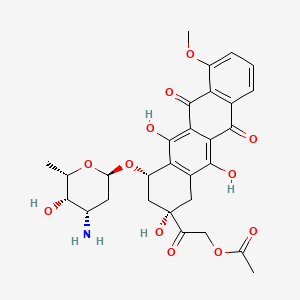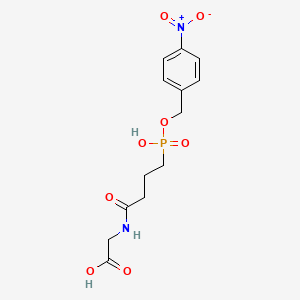
4-Nitro-benzylphosphonobutanoyl-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{hydroxy[(4-nitrobenzyl)oxy]phosphoryl}butanoyl)glycine is an N-acylglycine whose structure comprises a glycine core carrying an N-(4-{hydroxy[(4-nitrobenzyl)oxy]phosphoryl}butanoyl) substituent. It is an organic phosphonate, a C-nitro compound and a N-acylglycine.
Applications De Recherche Scientifique
Fluorogenic Labeling Reagent in Neurotransmitter Analysis : 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), a compound related to 4-Nitro-benzylphosphonobutanoyl-glycine, has been characterized as a fluorogenic labeling reagent. It is used for high-speed, online microdialysis-capillary electrophoresis assays for amino acid neurotransmitters. This application is significant in the analysis of amino acids such as glutamate, GABA, glycine, taurine, and D-serine, and has improved the detection limits for these neurotransmitters (Klinker & Bowser, 2007).
Synthesis of Peptide Nucleic Acid Monomers : Another application is in the synthesis of peptide nucleic acid monomers. A study described the synthesis of the benzyl, allyl, and 4-nitrobenzyl esters of N-[2-(Fmoc)aminoethyl]glycine, which are used in the synthesis of peptide nucleic acid monomers. These esters are crucial in the development of new strategies for nucleic acid research and therapeutic applications (Wojciechowski & Hudson, 2008).
Antibacterial Studies and Crystal Structure Analysis : The compound has also been studied for its antibacterial properties. Research involving nitro-substituted N-(benzoylcarbamothioyl)-amino acids, which include derivatives of 4-nitro-benzylphosphonobutanoyl-glycine, has shown promising antibacterial activity. These compounds have been characterized spectroscopically, and their crystal structures have been analyzed (Omotola et al., 2018).
Electrochemical Sensing of Explosive Compounds : The compound has applications in the field of electrochemical sensing. A study involving glycine-stabilized silver nanoparticles (Glyc-AgNPs) demonstrated their use for the electrochemical sensing of nitro-aromatic explosive compounds, highlighting the compound's potential in security and environmental monitoring applications (Singh et al., 2016).
Agricultural Applications in Glyphosate Tolerance : Additionally, the compound has relevance in agriculture, particularly in the development of glyphosate-tolerant crops. Glyphosate (N-phosphonomethyl-glycine) is a widely used herbicide, and the development of glyphosate-tolerant crops has been a significant advancement in agricultural biotechnology (Padgette et al., 1995).
Propriétés
Numéro CAS |
147104-11-8 |
|---|---|
Nom du produit |
4-Nitro-benzylphosphonobutanoyl-glycine |
Formule moléculaire |
C13H17N2O8P |
Poids moléculaire |
360.26 g/mol |
Nom IUPAC |
2-[4-[hydroxy-[(4-nitrophenyl)methoxy]phosphoryl]butanoylamino]acetic acid |
InChI |
InChI=1S/C13H17N2O8P/c16-12(14-8-13(17)18)2-1-7-24(21,22)23-9-10-3-5-11(6-4-10)15(19)20/h3-6H,1-2,7-9H2,(H,14,16)(H,17,18)(H,21,22) |
Clé InChI |
LNMNPGKCSJFAGN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COP(=O)(CCCC(=O)NCC(=O)O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1COP(=O)(CCCC(=O)NCC(=O)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



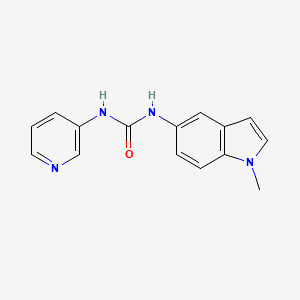
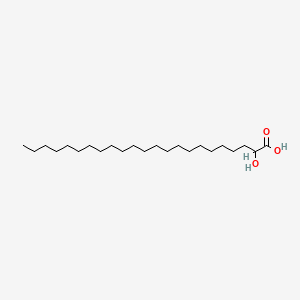
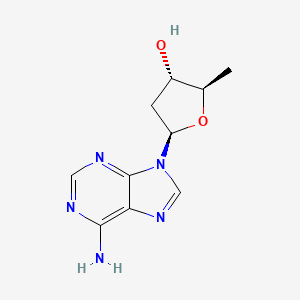
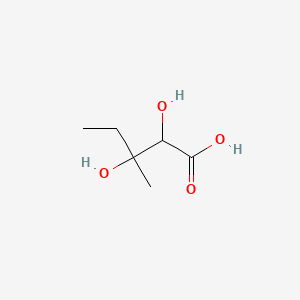

![5-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[4,5-d][1,3]oxazin-7-one](/img/structure/B1206788.png)
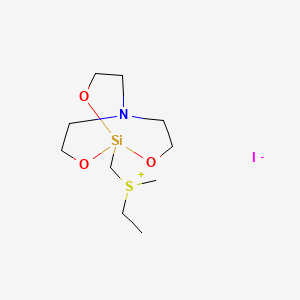
![(3S,5R,10S,13R,14R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1206792.png)
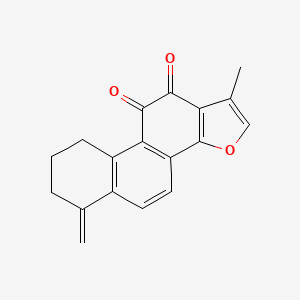
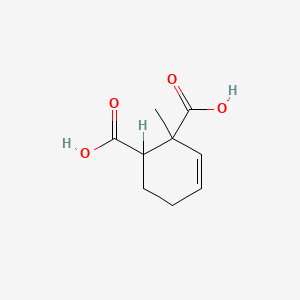
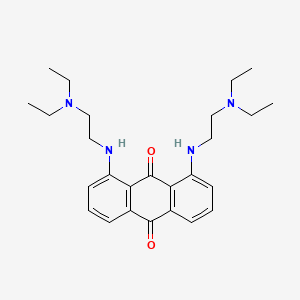
![1-O-(4-Chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoyl)hexopyranuronic acid](/img/structure/B1206798.png)
